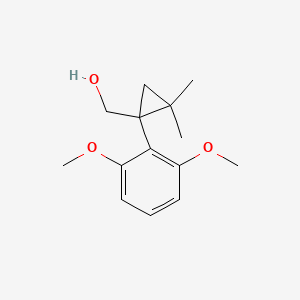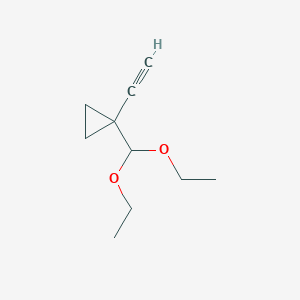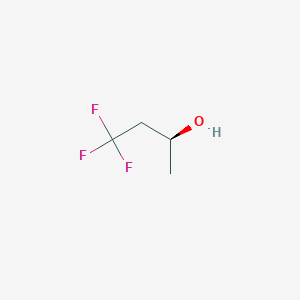
3-(5-Methyl-1,2-oxazol-3-YL)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Methylisoxazol-3-yl)propan-1-amine is an organic compound with the molecular formula C7H12N2O. It is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also features a propan-1-amine group attached to the isoxazole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylisoxazol-3-yl)propan-1-amine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors such as 3-amino-5-methylisoxazole. This process often involves the use of reagents like hydroxylamine and acetic acid under controlled conditions.
Attachment of the Propan-1-amine Group: The propan-1-amine group can be introduced through a nucleophilic substitution reaction. This involves reacting the isoxazole derivative with a suitable alkyl halide, such as 3-bromopropan-1-amine, in the presence of a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of 3-(5-Methylisoxazol-3-yl)propan-1-amine may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial reagents include hydroxylamine hydrochloride, acetic acid, and alkyl halides.
化学反応の分析
Types of Reactions
3-(5-Methylisoxazol-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted isoxazole derivatives.
科学的研究の応用
3-(5-Methylisoxazol-3-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(5-Methylisoxazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The isoxazole ring and the amine group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Amino-5-methylisoxazole: Similar structure but lacks the propan-1-amine group.
5-Methylisoxazole: Lacks the amino and propan-1-amine groups.
3-(5-Methylisoxazol-3-yl)propanoic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness
3-(5-Methylisoxazol-3-yl)propan-1-amine is unique due to the presence of both the isoxazole ring and the propan-1-amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
3-(5-methyl-1,2-oxazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C7H12N2O/c1-6-5-7(9-10-6)3-2-4-8/h5H,2-4,8H2,1H3 |
InChIキー |
YMWVQCHYDUFURE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-onehydrochloride](/img/structure/B13587305.png)


![3,3-Dimethylspiro[3.3]heptan-1-amine](/img/structure/B13587316.png)





![tert-butylN-[(2S)-2-hydroxybutyl]carbamate](/img/structure/B13587358.png)


